4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
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Overview
Description
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a complex organic compound that features a combination of pyrimidine, piperazine, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, piperazines, and pyrazoles. The synthetic route may involve:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through condensation reactions involving appropriate aldehydes and amines.
Substitution Reactions:
Coupling Reactions: The final assembly of the compound involves coupling reactions between the pyrimidine core and the piperazine and pyrazole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the pyrimidine, piperazine, or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of related molecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-(pyridin-2-yl)pyrimidine
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8/c1-14-12-15(2)29(26-14)20-13-19(23-16(3)24-20)28-10-8-27(9-11-28)18-6-7-22-21(25-18)17-4-5-17/h6-7,12-13,17H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBALXRDJPLGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC(=NC=C4)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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